N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, an iodinated benzamide group, and dimethoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors
Formation of Benzoxazole Ring: The initial step involves the reaction of 3,4-dimethoxyaniline with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Introduction of Iodinated Benzamide Group: The benzoxazole intermediate is then reacted with 3-iodobenzoic acid or its derivatives in the presence of coupling reagents such as EDCI.HCl and DMAP in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of amide or thiourea derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the modulation of biological pathways, including those related to inflammation and immune response.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its anticancer and anti-inflammatory properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Exhibits potential bioactive properties and is used in the synthesis of various bioactive compounds.
3,4-Dimethoxyphenethylamine: Used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its specific structural features, such as the presence of both a benzoxazole ring and an iodinated benzamide group. These features contribute to its distinct biological activities and make it a valuable compound for research in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C22H17IN2O4 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C22H17IN2O4/c1-27-19-8-6-14(11-20(19)28-2)22-25-17-12-16(7-9-18(17)29-22)24-21(26)13-4-3-5-15(23)10-13/h3-12H,1-2H3,(H,24,26) |
InChI Key |
NJDKUPHVJFULRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)OC |
Origin of Product |
United States |
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